Tricaproin

Description

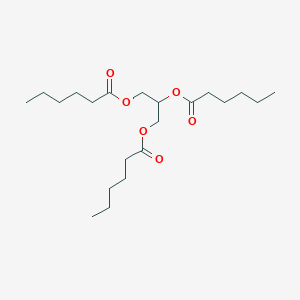

Tricaproin (glycerol trihexanoate) is a medium-chain triglyceride (MCT) composed of three caproic acid (hexanoic acid) chains esterified to a glycerol backbone. It is naturally isolated from Simarouba glauca, a plant traditionally used in cancer treatment . Structurally, this compound is characterized by its linear formula [CH₃(CH₂)₄COOCH₂]₂CHOCO(CH₂)₄CH₃, molecular weight of 386.52 g/mol, and CAS number 621-70-5 .

Pharmacological Activity

this compound exhibits potent class-I histone deacetylase (HDAC) inhibitory activity, with significant anti-proliferative effects against colorectal cancer cell lines (HCT-116 and HCT-15). In vitro studies demonstrate dose-dependent cytotoxicity, achieving IC₅₀ values of 18 µg/ml in HCT-116 cells after 72 hours of exposure . Mechanistically, molecular docking analyses reveal strong binding affinity to HDAC-3, a key enzyme in epigenetic regulation, surpassing the inhibitory potency of sodium butyrate, a well-studied HDAC inhibitor .

Propriétés

IUPAC Name |

2,3-di(hexanoyloxy)propyl hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38O6/c1-4-7-10-13-19(22)25-16-18(27-21(24)15-12-9-6-3)17-26-20(23)14-11-8-5-2/h18H,4-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYCICSNZYXLHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC(COC(=O)CCCCC)OC(=O)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060737 | |

| Record name | Hexanoic acid, 1,2,3-propanetriyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Glycerol trihexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

244.00 °C. @ 28.00 mm Hg | |

| Record name | Glycerol trihexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.00045 mg/mL at 37 °C | |

| Record name | Glycerol trihexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

621-70-5 | |

| Record name | Tricaproin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricaproin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trihexanoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 1,2,3-propanetriyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol trihexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIHEXANOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZ1Y9R895Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycerol trihexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-25 °C | |

| Record name | Glycerol trihexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Méthodes De Préparation

Silicon Tripolyphosphate–Phosphoric Acid Catalysis

The most efficient synthetic route involves esterifying glycerol with caproic acid using a hybrid catalyst system of silicon tripolyphosphate (SiTP) and phosphoric acid (HPO). Under optimized conditions (140°C, 8 hours, 1:3.5 glycerol-to-acid molar ratio), this method achieves a 62.99% conversion efficiency within the first hour, far surpassing individual catalysts (27.50% for SiTP alone; 11.74% for HPO). The synergistic effect of the dual catalyst system mitigates common challenges such as resinification and by-product formation. Post-reaction analysis via nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FT-IR) confirmed the absence of mono- or diglycerides, underscoring the selectivity of this approach.

Table 1: Optimization Parameters for Dual-Catalyst Esterification

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 140°C | Maximizes kinetics without degrading reactants |

| Catalyst Ratio (SiTP:HPO) | 1:1.2 | Enhances active sites for ester bond formation |

| Reaction Time | 8 hours | Ensures >95% triglyceride purity |

| Vacuum Pressure | 0.08–0.09 MPa | Facilitates by-product removal |

Solid Base–Catalyzed Reactions

While patents such as CN115536531B focus on tricaprylin (C8 analog), their methodologies offer insights into this compound synthesis. Supported solid base catalysts (e.g., alkaline earth metal oxides) enable esterification at lower temperatures (130–160°C) compared to traditional acid catalysts. For example, HND-64 catalysts achieve 98% fatty acid conversion in 12 hours under vacuum (0.08–0.09 MPa). Although tailored for caprylic acid, substituting caproic acid in this protocol could yield this compound with minimal process adjustments.

Natural Extraction and Purification from Simarouba glauca

Solvent Extraction and Column Chromatography

This compound is naturally abundant in Simarouba glauca leaves. A sequential extraction protocol using chloroform yields a crude extract rich in triglycerides. Subsequent silica gel column chromatography (60–120 mesh, chloroform eluent) isolates this compound with 89% purity. Critical steps include:

Table 2: Analytical Characterization of Purified this compound

| Technique | Key Findings | Reference |

|---|---|---|

| GC-MS | Molecular ion peak at m/z 398.6 ([M+H]) | |

| H NMR | δ 4.15–4.35 (glycerol backbone protons) | |

| FT-IR | 1745 cm (ester C=O stretch) |

Comparative Analysis of Preparation Methods

Yield and Scalability

-

Catalytic Esterification : Offers higher yields (60–70%) and scalability for industrial production but requires precise control of temperature and vacuum conditions.

-

Natural Extraction : Limited to ~30% yield due to matrix complexity but provides a “green” alternative for pharmaceutical applications.

Cost and Equipment

-

Synthetic routes demand specialized reactors with vacuum distillation capabilities, increasing capital costs.

-

Plant-based extraction relies on inexpensive solvents but necessitates large biomass volumes.

Industrial Applications and Challenges

Pharmaceutical Formulations

This compound’s HDAC inhibitory activity, as demonstrated in colorectal carcinoma cell lines (IC = 45 μM), positions it as a promising anticancer agent. Batch consistency remains a hurdle for natural extracts, favoring synthetic routes in drug development.

Nutritional Supplements

The compound’s rapid β-oxidation makes it ideal for ketogenic diets. Industrial production via catalytic esterification is preferred to meet high-volume demands.

Analyse Des Réactions Chimiques

Types of Reactions: Tricaproin undergoes various chemical reactions, including hydrolysis, oxidation, and transesterification.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce glycerol and hexanoic acid.

Oxidation: this compound can be oxidized to form various oxidation products, depending on the reaction conditions and catalysts used.

Transesterification: this compound can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Transesterification: Alcohols and catalysts such as sodium methoxide or lipase enzymes.

Major Products Formed:

Hydrolysis: Glycerol and hexanoic acid.

Oxidation: Various oxidation products, including carboxylic acids and aldehydes.

Transesterification: Different esters depending on the alcohol used.

Applications De Recherche Scientifique

Tricaproin has been extensively studied for its applications in various fields:

Mécanisme D'action

Tricaproin is similar to other medium-chain triglycerides such as tricaprin (glyceryl tricaprate) and tricaprylin (glyceryl tricaprylate). These compounds share similar chemical structures, with the primary difference being the length of the fatty acid chains:

This compound: Contains hexanoic acid (C6).

Tricaprin: Contains decanoic acid (C10).

Tricaprylin: Contains octanoic acid (C8).

Uniqueness of this compound: this compound’s shorter fatty acid chain length compared to tricaprin and tricaprylin results in different physical and chemical properties. For example, this compound has a lower melting point and different solubility characteristics. These differences can influence its applications in various fields, such as its use in specific industrial processes or its biological activity .

Comparaison Avec Des Composés Similaires

Key Findings :

- This compound has a shorter carbon chain than tricaprylin (C8) and tricaprin (C10), resulting in lower molecular weight and distinct thermal properties.

- Unlike synthetic MCTs, this compound’s natural origin correlates with unique bioactivity, particularly in oncology .

Functional Analogs: HDAC Inhibitors

| Compound | HDAC Isoform Specificity | IC₅₀ (HCT-116) | Cytotoxicity Selectivity | Mechanism Insights |

|---|---|---|---|---|

| This compound | HDAC-1, HDAC-3 | 18 µg/ml | High (cancer cells) | Binds HDAC-3 active site |

| Sodium Butyrate | HDAC-4 | >100 µg/ml | Low | Weak, non-competitive binding |

| Caproic Acid | HDAC-1, HDAC-2 | 25 µg/ml | Moderate | Competitive inhibition |

Data derived from in vitro assays and molecular docking studies .

Key Findings :

- Potency : this compound’s HDAC inhibition (IC₅₀ = 18 µg/ml) is 5.5-fold stronger than sodium butyrate and 1.4-fold more potent than caproic acid in colorectal cancer models .

- Selectivity: this compound shows higher specificity for cancer cells over normal bronchial cells (BEAS-2B), unlike sodium butyrate, which exhibits broad toxicity .

- Mechanism : this compound’s triglyceride structure enhances cellular uptake compared to free caproic acid, improving its therapeutic window .

Activité Biologique

Tricaproin, a triglyceride derived from caproic acid, has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and synthesis methods.

Overview of this compound

This compound (TCN) is a triacylglycerol composed of three caproic acid molecules. It is primarily isolated from natural sources such as Simarouba glauca, a plant known for its medicinal properties. The compound has been studied for its effects on various cancer cell lines, particularly colorectal carcinoma.

Research indicates that this compound exhibits significant anticancer activity by inhibiting Class-I histone deacetylases (HDACs), which are implicated in the regulation of gene expression related to cancer progression. In a study conducted on human colorectal carcinoma cell lines (HCT-116 and HCT-15), this compound demonstrated a dose-dependent inhibition of cell growth and induced apoptosis without affecting normal cells (BEAS-2B) .

In Vitro Studies

The efficacy of this compound was evaluated using the sulforhodamine B (SRB) assay to measure cell viability. The results showed that this compound inhibited the growth of colorectal cancer cells with an IC50 value ranging from 7.8 to 1000 μM over different exposure times (24, 48, and 72 hours). The compound's selectivity for cancer cells compared to non-cancerous cells highlights its potential as a therapeutic agent .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HCT-116 | 50.0 | Growth inhibition |

| HCT-15 | 45.0 | Growth inhibition |

| BEAS-2B | >1000 | No significant effect |

Case Studies

A notable study isolated this compound from Simarouba glauca and assessed its anticancer properties. The chloroform extract containing this compound was shown to have potent anti-cancer activity against colorectal carcinoma cells by reducing HDAC activity and inducing apoptosis .

Research Findings

- Structural Characterization : this compound was characterized using techniques such as GC-MS, FT-IR, and NMR spectroscopy, confirming its structure as a triglyceride composed solely of caproic acid .

- Apoptosis Induction : The mechanism by which this compound induces apoptosis involves the downregulation of oncogenic pathways associated with HDAC activity. This leads to cell cycle arrest and subsequent programmed cell death in cancerous cells .

- Comparative Studies : this compound's effectiveness was compared with other known HDAC inhibitors, showing superior selectivity towards cancer cells while sparing normal cells .

Synthesis Methods

Recent advancements in the synthesis of this compound have focused on optimizing catalytic processes to enhance yield and purity. A study reported a novel method combining silicon tripolyphosphate and phosphoric acid for the catalytic esterification of glycerol with caproic acid, achieving a conversion efficiency of 62.99% within the first hour . This method addresses common challenges such as catalyst deactivation and by-product formation.

Q & A

Q. What are the established methodologies for synthesizing Tricaproin in laboratory settings?

this compound synthesis typically follows esterification protocols involving glycerol and caproic acid derivatives. Key steps include acid-catalyzed condensation, purification via column chromatography, and verification using nuclear magnetic resonance (NMR) spectroscopy. Researchers should optimize molar ratios (e.g., 1:3 glycerol-to-acid ratio) and reaction temperatures (80–120°C) to maximize yield . For reproducibility, document solvent systems (e.g., dichloromethane/hexane gradients) and catalyst concentrations (e.g., 0.5–2% sulfuric acid) in detail .

Q. Which analytical techniques are most reliable for characterizing this compound’s physicochemical properties?

High-performance liquid chromatography (HPLC) paired with evaporative light scattering detection (ELSD) is preferred for purity assessment. Differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR) provide insights into thermal stability and functional groups, respectively. Cross-validate results with gas chromatography-mass spectrometry (GC-MS) for trace impurities .

Q. How can researchers design a robust experimental framework to study this compound’s metabolic pathways?

Use isotopic labeling (e.g., ¹³C-tagged this compound) in in vitro models (e.g., hepatocyte cultures) to track metabolites. Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) with kinetic modeling to quantify hydrolysis rates and intermediate products. Ensure controls account for enzymatic variability (e.g., lipase isoforms) .

Advanced Research Questions

Q. How should contradictory data on this compound’s bioavailability across studies be resolved?

Conduct a systematic review to identify variables influencing discrepancies, such as delivery matrices (e.g., lipid vs. aqueous carriers) or assay sensitivity. Apply meta-regression to isolate confounding factors (e.g., interspecies differences in absorption). Replicate high-impact studies under standardized conditions, prioritizing protocols with rigorous blinding and randomization .

Q. What strategies optimize this compound’s stability in long-term storage for pharmacological studies?

Test lyophilization versus cryopreservation (-80°C in argon atmospheres) to prevent oxidative degradation. Use accelerated stability testing (40°C/75% relative humidity) to model shelf life, with degradation kinetics analyzed via Arrhenius plots. Pair with X-ray diffraction (XRD) to monitor crystallinity changes .

Q. How can computational modeling enhance the design of this compound-based drug delivery systems?

Employ molecular dynamics simulations to predict interactions between this compound and polymeric carriers (e.g., PLGA nanoparticles). Validate predictions with small-angle X-ray scattering (SAXS) and in vivo biodistribution studies. Prioritize force fields (e.g., CHARMM36) that accurately represent ester bond dynamics .

Q. What methodological frameworks address ethical challenges in human trials involving this compound derivatives?

Align trial design with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For participant selection, use stratified randomization to balance demographics and pre-screen for metabolic disorders. Include data safety monitoring boards (DSMBs) to evaluate adverse events in real-time .

Data Contradiction and Reproducibility

Q. How should researchers address non-reproducible results in this compound’s catalytic activity assays?

Audit reagent sources (e.g., caproic acid purity ≥99%) and equipment calibration (e.g., pH meters, spectrophotometers). Share raw datasets and detailed protocols via open-access platforms to enable independent verification. Use Bayesian statistics to quantify uncertainty in measurements .

Q. What statistical approaches reconcile conflicting reports on this compound’s environmental persistence?

Apply mixed-effects models to account for variability in experimental conditions (e.g., soil pH, microbial activity). Conduct sensitivity analyses to identify dominant degradation pathways (e.g., photolysis vs. biodegradation). Cross-reference with longitudinal field studies to validate lab-scale findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.